molecular formula C42H60N4O23 B561685 4-Methylumbelliferyl N,N',N'',N'''-tetraacetyl-b-D-chitotetraoside CAS No. 53643-14-4

4-Methylumbelliferyl N,N',N'',N'''-tetraacetyl-b-D-chitotetraoside

Cat. No. B561685
CAS RN: 53643-14-4
M. Wt: 988.947
InChI Key: FMZCALJGBTWBDB-BGWTZNANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is a compound with the molecular formula C42H60N4O23 . It is extensively used in biomedicine, particularly in the study of chitinase enzymes and their involvement in various diseases . This compound is a fluorogenic substrate of uniform, characterized structure for assays of lysozyme .


Chemical Reactions Analysis

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is a fluorogenic substrate used in enzymatic research to study the activity of certain enzymes, such as β-N-acetylhexosaminidases . When these enzymes catalyze the hydrolysis of this compound, they release a 4-methylumbelliferone moiety, which is highly fluorescent .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is an off-white solid . It is a fluorogenic substrate of uniform, characterized structure for assays of lysozyme .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside, also known as 4-Methylumbelliferyl β-D-N,N′,N′′,N′′′-Tetraacetylchitotetraoside, is the enzyme chitinase . Chitinase is responsible for the breakdown of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .

Mode of Action

This compound acts as a fluorogenic substrate for chitinase . It is an analog of chitin and is recognized and cleaved by the enzyme . The cleavage of this substrate by chitinase results in the release of 4-methylumbelliferone, a fluorescent product .

Biochemical Pathways

The action of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is involved in the chitin degradation pathway . Chitinase, by cleaving this substrate, breaks down chitin, which is a major component of the cell walls of fungi and the exoskeletons of arthropods .

Pharmacokinetics

Its solubility in dmf suggests that it may be well-absorbed in the body. The compound’s stability under storage at -20°C indicates that it may have a relatively long half-life.

Result of Action

The cleavage of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside by chitinase results in the release of methylumbelliferone , a fluorescent product . This fluorescence can be measured and is often used to quantify the activity of chitinase in biological samples .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of the chitinase enzyme . Furthermore, the compound’s stability at -20°C suggests that it may be sensitive to heat and may degrade at higher temperatures.

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54)/t22-,23-,24-,25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZCALJGBTWBDB-BGWTZNANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60N4O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

988.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl N,N',N'',N'''-tetraacetyl-b-D-chitotetraoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.